molecular formula C36H48CaN10O16P2 B1383855 Bucladesine Calcium CAS No. 938448-87-4

Bucladesine Calcium

Cat. No.: B1383855
CAS No.: 938448-87-4
M. Wt: 978.8 g/mol
InChI Key: DRYMTGFYEAYJQR-NGVPHMJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Bucladesine Calcium is synthesized through a multi-step chemical process. The synthesis involves the esterification of cyclic adenosine monophosphate with butyric anhydride to form dibutyryl cyclic adenosine monophosphate. This compound is then reacted with calcium chloride to form this compound .

Industrial Production Methods

Industrial production of this compound involves the purification of the chemically synthesized crude product through preparative high-pressure liquid chromatography. This ensures the high purity and quality required for research applications .

Chemical Reactions Analysis

Types of Reactions

Bucladesine Calcium undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds in this compound can be hydrolyzed to release butyric acid and cyclic adenosine monophosphate.

    Oxidation and Reduction: While this compound itself is not typically involved in oxidation-reduction reactions, its analogs and derivatives may participate in such reactions under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of this compound.

    Oxidation and Reduction: Specific oxidizing or reducing agents may be used depending on the desired reaction.

Major Products Formed

    Hydrolysis: The major products formed are butyric acid and cyclic adenosine monophosphate.

Scientific Research Applications

Comparison with Similar Compounds

Bucladesine Calcium is unique due to its stability and ability to penetrate cell membranes, unlike endogenous cAMP, which has limited cell permeability. Similar compounds include:

This compound stands out due to its enhanced stability and cell permeability, making it a valuable tool in research applications.

Properties

InChI

InChI=1S/2C18H24N5O8P.Ca/c2*1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;/h2*8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);/t2*10-,14-,15-,18-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYMTGFYEAYJQR-NGVPHMJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC.[Ca]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)OC(=O)CCC.[Ca]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48CaN10O16P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

978.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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